molecular formula C24H27N5O4S B2678713 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide CAS No. 1021055-03-7

1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide

Cat. No. B2678713
CAS RN: 1021055-03-7
M. Wt: 481.57
InChI Key: RVEAXBCURSMCCF-UHFFFAOYSA-N
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Description

This compound is part of a series of molecules that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These activators are significant in the field of medicinal chemistry due to their potential therapeutic applications .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl group, and a piperidine-4-carboxamide group. The molecular weight of the compound is 481.

Scientific Research Applications

Future Directions

The compound has shown promise as a GIRK1/2 activator, displaying nanomolar potency and improved metabolic stability over prototypical urea-based compounds . This suggests potential for further exploration and development in therapeutic applications .

properties

IUPAC Name

1-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-15-21-19(24(31)28-10-7-17(8-11-28)22(25)30)13-20(16-5-3-2-4-6-16)26-23(21)29(27-15)18-9-12-34(32,33)14-18/h2-6,13,17-18H,7-12,14H2,1H3,(H2,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEAXBCURSMCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide

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